An In-Depth Technical Guide to the Pharmacokinetic Characterization of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
An In-Depth Technical Guide to the Pharmacokinetic Characterization of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Disclaimer: This document provides a comprehensive framework for the pharmacokinetic evaluation of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. As of the date of this publication, specific pharmacokinetic data for this compound is not publicly available. The methodologies and protocols described herein are based on established principles and best practices in the field of drug metabolism and pharmacokinetics (DMPK) for novel small molecules.
Introduction
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a synthetic small molecule featuring a fluorinated phenyl ring linked to a pyrrolidine core via a ketone. The pyrrolidine motif is a common feature in many biologically active compounds and can influence properties such as solubility and target binding.[1] The presence of a fluorine atom can modulate metabolic stability and receptor affinity. While its specific biological targets and therapeutic potential are not widely documented, its structure warrants a thorough investigation of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile to assess its drug-like properties.
This guide is intended for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to fully characterize the pharmacokinetics of this compound, from initial in vitro screening to definitive in vivo studies. The causality behind experimental choices and the integration of data for a holistic understanding are emphasized throughout.
Compound Details
| Property | Value | Source |
| IUPAC Name | (3-fluorophenyl)(pyrrolidin-3-yl)methanone;hydrochloride | |
| CAS Number | 1864060-56-9 | |
| Molecular Formula | C₁₁H₁₃ClFNO | |
| Molecular Weight | 229.68 g/mol |
Foundational In Vitro ADME Profiling
The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays. These assays are designed to be cost-effective and have a relatively high throughput, providing early insights into potential liabilities and guiding further studies.[2][3][4] A critical aspect of this stage is to understand the compound's fundamental physicochemical properties, as these can significantly impact the interpretation of biological data.[2]
Physicochemical Properties
A solid understanding of the molecule's intrinsic properties is the bedrock of any pharmacokinetic assessment.
2.1.1 Aqueous Solubility
Rationale: Poor aqueous solubility can be a primary cause of low oral bioavailability and can also lead to artifacts in other in vitro assays.[2] Both kinetic and thermodynamic solubility should be assessed.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Prepare a stock solution of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in dimethyl sulfoxide (DMSO).
-
Add an excess of the compound to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.
2.1.2 Lipophilicity (LogD)
Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for nonspecific binding.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
-
Prepare a solution of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an equal volume of n-octanol.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the aqueous and octanol phases.
-
Carefully collect aliquots from both the aqueous and octanol layers.
-
Determine the concentration of the compound in each phase by LC-MS/MS.
-
Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Absorption and Permeability
These assays predict the extent to which the compound can be absorbed from the gastrointestinal tract following oral administration.
2.2.1 Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA provides a rapid assessment of a compound's passive diffusion across a lipid membrane, serving as a surrogate for absorption across the gut wall.
Experimental Protocol: PAMPA
-
A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The donor wells of the plate are filled with a solution of the test compound in a buffer at a relevant pH (e.g., pH 5.0 to simulate the upper intestine).
-
The acceptor plate, containing a buffer at pH 7.4, is placed on top of the donor plate.
-
The assembly is incubated for a defined period (e.g., 4-16 hours).
-
The concentrations of the compound in the donor, acceptor, and filter membrane are measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
2.2.2 Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a more biologically relevant model of the intestinal epithelium. This assay can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[4]
Experimental Protocol: Caco-2 Bidirectional Permeability
-
Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-to-B) permeability, the test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber over time.
-
For basolateral-to-apical (B-to-A) permeability, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.
Distribution
Understanding how a compound distributes into various tissues and compartments is crucial for assessing its efficacy and potential for toxicity.
2.3.1 Plasma Protein Binding (PPB)
Rationale: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and clearance. Rapid Equilibrium Dialysis (RED) is a common method for this assessment.[3]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
-
The test compound is added to plasma (from the species of interest, e.g., human, rat) and placed in one chamber.
-
Buffer is placed in the other chamber.
-
The device is sealed and incubated with shaking until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both the plasma and buffer chambers.
-
The concentrations in both chambers are determined by LC-MS/MS, and the fraction unbound (fu) is calculated.
2.3.2 Blood-to-Plasma Ratio
Rationale: This assay determines if the compound preferentially partitions into red blood cells. A ratio significantly different from 1 can affect the interpretation of plasma-based pharmacokinetic data.
Experimental Protocol: In Vitro Blood-to-Plasma Ratio
-
The test compound is incubated with fresh whole blood at 37°C.
-
After incubation, an aliquot of the whole blood is taken for analysis.
-
The remaining blood is centrifuged to separate the plasma.
-
The concentrations of the compound in the whole blood and the plasma fraction are measured.
-
The blood-to-plasma ratio is calculated.
Metabolism
These assays predict the rate and pathways of metabolic clearance, which is a major determinant of a drug's half-life and potential for drug-drug interactions.
2.4.1 Metabolic Stability in Liver Microsomes
Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. This assay provides an initial assessment of metabolic clearance.[3][5]
Experimental Protocol: Microsomal Stability Assay
-
The test compound is incubated with liver microsomes (from relevant species) and a NADPH-regenerating system (to support CYP activity) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
2.4.2 Metabolite Identification
Rationale: Identifying the major metabolites is crucial for understanding clearance pathways and assessing whether any metabolites could be pharmacologically active or toxic.
Experimental Protocol: In Vitro Metabolite Identification
-
Incubate the compound at a higher concentration with a more complex metabolic system, such as cryopreserved hepatocytes or liver S9 fraction, which contain both phase I and phase II enzymes.[5]
-
After a suitable incubation period, quench the reaction and analyze the samples using high-resolution LC-MS/MS.
-
Compare the mass spectra of the post-incubation samples with a control (time zero) sample to identify new peaks corresponding to potential metabolites.
-
The metabolic pathways of similar pyrrolidinophenone structures often involve the reduction of the ketone and oxidation of the pyrrolidine ring.[6][7]
Potential Metabolic Pathways for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Caption: Predicted metabolic pathways for the title compound.
In Vivo Pharmacokinetic Studies
Following the in vitro characterization, in vivo studies in animal models (typically rodents, such as rats) are conducted to understand the compound's behavior in a whole organism.[8][9][10]
Study Design and Execution
Rationale: An in vivo PK study provides critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[8] A well-designed study will include both intravenous (IV) and oral (PO) administration to allow for the determination of absolute bioavailability.[9]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use a sufficient number of male Sprague-Dawley rats for statistical power.
-
Dosing:
-
IV Group: Administer a single bolus dose of the compound (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect serial blood samples from each animal at multiple time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[9]
-
Sample Processing: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.
Workflow for an In Vivo Pharmacokinetic Study
Caption: Key stages of an in vivo pharmacokinetic study.
Key Pharmacokinetic Parameters
| Parameter | Description | How it's Determined |
| Cmax | Maximum observed plasma concentration | Directly from the concentration-time data (PO) |
| Tmax | Time to reach Cmax | Directly from the concentration-time data (PO) |
| AUC | Area under the plasma concentration-time curve | Calculated from the concentration-time data (IV and PO) |
| t½ | Elimination half-life | Calculated from the terminal slope of the log-linear plot |
| CL | Clearance | Dose / AUC (IV) |
| Vd | Volume of distribution | CL * MRT (Mean Residence Time) (IV) |
| F% | Absolute oral bioavailability | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Bioanalytical Method: LC-MS/MS
A robust and validated bioanalytical method is essential for the accurate quantification of the compound in biological matrices.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12]
Method Development and Validation
Rationale: Method development aims to optimize the conditions for separating the analyte from endogenous matrix components and ensuring a sensitive and reproducible signal. Validation is performed according to regulatory guidelines to ensure the method is reliable for its intended purpose.[13][14]
Key Steps in LC-MS/MS Method Development:
-
Mass Spectrometer Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Chromatographic Separation: Develop a liquid chromatography method (typically reversed-phase HPLC or UPLC) to achieve good peak shape and retention time, and to separate the analyte from any potential interfering substances, including metabolites.[15]
-
Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte and remove matrix components that can cause ion suppression or enhancement.[12]
-
Validation: Perform a full validation of the method, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery and Matrix Effects
-
Stability (in matrix and processed samples)
-
Data Integration and Interpretation
The ultimate goal is to synthesize the data from all studies to build a comprehensive pharmacokinetic profile. This integrated understanding allows for the prediction of human pharmacokinetics and informs decisions on dose selection and scheduling for subsequent efficacy and toxicology studies.[16] For example, high in vitro clearance in liver microsomes should correlate with high in vivo clearance in animal studies. Discrepancies between in vitro and in vivo data can point to the involvement of other clearance mechanisms, such as renal excretion or metabolism by non-CYP enzymes.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the complete pharmacokinetic characterization of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. By starting with foundational in vitro assays and progressing to definitive in vivo studies, supported by a validated bioanalytical method, researchers can generate the critical data needed to assess the compound's potential as a drug candidate. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the generated data is reliable, interpretable, and provides a solid foundation for further development.
References
-
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Available at: [Link]
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
In Vitro ADME. Selvita. Available at: [Link]
-
In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery. Available at: [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]
-
Invivo Pharmacokinetics. Acubiosys. Available at: [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link]
-
Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Center for Biotechnology Information. Available at: [Link]
-
A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. Symeres. Available at: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. National Center for Biotechnology Information. Available at: [Link]
-
pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. National Center for Biotechnology Information. Available at: [Link]
-
Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available at: [Link]
-
[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride. NextSDS. Available at: [Link]
-
Urinary excretion and metabolism of the α-pyrrolidinophenone designer drug 1-phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in humans. Semantic Scholar. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. criver.com [criver.com]
- 4. selvita.com [selvita.com]
- 5. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. acubiosys.com [acubiosys.com]
- 10. symeres.com [symeres.com]
- 11. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. japsonline.com [japsonline.com]
- 14. youtube.com [youtube.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
